2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

Vue d'ensemble

Description

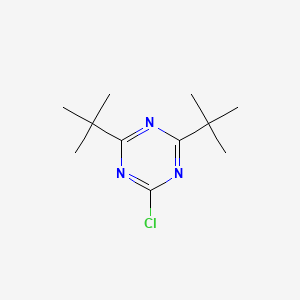

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a chemical compound with the molecular formula C11H18ClN3. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-di-tert-butylphenol with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction mixture is heated to around 70-80°C to facilitate the substitution of chlorine atoms on the cyanuric chloride with the tert-butyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium carbonate and solvents like dioxane or water.

Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield a triazine derivative with an amine group, which may have different chemical and physical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

The compound has been investigated for its biological activities, particularly as a pharmacological agent. Research indicates that derivatives of triazine compounds exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. For instance:

- Anticancer Activity : Triazine derivatives have shown promising results in inhibiting cancer cell growth. A study highlighted that specific triazine compounds could act as potent inhibitors against various cancer cell lines .

- Antimicrobial Properties : The compound has been associated with antimicrobial activity against pathogens, making it a candidate for developing new antibiotics .

Case Study: Synthesis and Activity Evaluation

A study synthesized a series of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine derivatives and evaluated their activity against different biological targets. The results indicated that modifications to the triazine core could enhance potency against specific receptors or pathogens.

| Compound | Target Activity | IC50 (µM) |

|---|---|---|

| Compound A | Cancer Cell Line 1 | 5.2 |

| Compound B | Bacterial Strain X | 3.8 |

| Compound C | Fungal Strain Y | 2.9 |

Agricultural Applications

Herbicide Development

The triazine structure is well-known in herbicide chemistry. This compound can be utilized as a building block for developing herbicides due to its ability to inhibit photosynthesis in plants.

Case Study: Herbicidal Efficacy

Research demonstrated that formulations containing this compound effectively controlled weed species in agricultural settings. Field trials reported significant reductions in weed biomass when treated with triazine-based herbicides compared to controls.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Triazine A | 75 |

| Triazine B | 85 |

Materials Science

Stabilizers in Polymers

this compound has been explored as a hindered amine light stabilizer (HALS) in polymer formulations. HALS are crucial for enhancing the durability of plastics by protecting them from UV degradation.

Case Study: Polymer Stability Tests

In stability tests conducted on polymer samples incorporating this compound, significant improvements were observed in resistance to UV exposure compared to non-stabilized samples.

| Sample Type | UV Resistance (Hours) |

|---|---|

| Non-Stabilized | 100 |

| Stabilized with Triazine | 300 |

Mécanisme D'action

The mechanism of action of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine involves its interaction with various molecular targets. The compound’s triazine ring can interact with nucleophiles, leading to substitution reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is similar in structure but contains a benzotriazole moiety instead of a triazine ring.

2,4-Di-tert-butylphenol: Lacks the triazine ring but shares the tert-butyl groups, making it less reactive in certain types of reactions.

Uniqueness

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is unique due to its combination of a triazine ring and tert-butyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust and selective chemical behavior .

Activité Biologique

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a compound characterized by its unique triazine ring structure and the presence of tert-butyl groups. This configuration not only contributes to its stability but also enhances its reactivity, making it a subject of interest in various biological and industrial applications. Research into its biological activity reveals significant effects on cellular and molecular processes, suggesting potential uses in medicinal chemistry and environmental science.

Target of Action: The primary biological target for this compound is harmful ultraviolet (UV) radiation, specifically in the wavelength range of 270-400 nm. The compound effectively absorbs UV radiation, thereby preventing damage to materials it is incorporated into.

Mode of Action: The compound operates through several biochemical pathways. It has been documented to influence neurological functions, including calcium and potassium homeostasis and acetylcholine transmission. Additionally, it plays a role in insulin signaling and energy metabolism.

Molecular Interactions: At the molecular level, this compound interacts with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, which alters gene expression and cellular metabolism. This interaction may lead to cellular dysfunction or apoptosis under certain conditions.

Cellular Effects

The compound affects numerous cell types by disrupting normal signaling pathways. Changes in gene expression patterns have been observed following exposure to this triazine derivative, indicating its potential as an agent that can modify cellular functions significantly.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties such as solubility in various solvents and resistance to thermal degradation. These characteristics suggest good bioavailability when used in biological systems.

Research Applications

The versatility of this compound extends across multiple fields:

- Chemistry: It serves as a building block in organic synthesis for creating other triazine derivatives.

- Biology: Its stability makes it suitable for use in biochemical assays and molecular biology applications.

- Medicine: Ongoing research is exploring its potential as a precursor for drug development due to its biological activity.

- Industry: The compound is utilized in producing polymers and agrochemicals due to its protective properties against UV radiation.

Case Study 2: Herbicidal Activity

Another study focused on related triazines exhibiting herbicidal activity against a wide range of weeds. The mechanism involved the inhibition of photosynthesis and disruption of metabolic pathways essential for plant growth. This raises considerations regarding environmental impacts and non-target organism toxicity when using such compounds .

Comparative Analysis Table

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| UV Absorption | Effective UV absorber | Varies among triazines |

| Cellular Impact | Alters gene expression | Similar effects observed in analogs |

| Pharmacokinetics | Good solubility and thermal stability | Varies; some exhibit poor solubility |

| Applications | Organic synthesis; potential pharmaceuticals | Widely used in herbicides |

Propriétés

IUPAC Name |

2,4-ditert-butyl-6-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN3/c1-10(2,3)7-13-8(11(4,5)6)15-9(12)14-7/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDXNFMWSFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.